molecular formula C4H5Cl3O2S B1419385 (2,2-Dichlorocyclopropyl)methanesulfonyl chloride CAS No. 1146290-10-9

(2,2-Dichlorocyclopropyl)methanesulfonyl chloride

Cat. No.: B1419385
CAS No.: 1146290-10-9
M. Wt: 223.5 g/mol
InChI Key: RIXYDQHHAVBYAC-UHFFFAOYSA-N
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Description

(2,2-Dichlorocyclopropyl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a cyclopropane ring substituted with two chlorine atoms at the 2,2-positions and a methanesulfonyl chloride group attached to the cyclopropylmethyl moiety. Its molecular formula is C₄H₅Cl₃O₂S, with a molecular weight of 239.51 g/mol. This compound is commercially available (e.g., Santa Cruz Biotechnology, sc-343267) for proteomics research and organic synthesis applications, priced at $197.00 for 250 mg and $399.00 for 1 g .

The synthesis of related dichlorocyclopropyl-containing compounds involves N-alkylation reactions, as demonstrated in the preparation of tertiary amines with γ-dichlorocyclopropyl fragments. For example, N-benzyl-1-(2,2-dichlorocyclopropyl)methylamine can be alkylated with reagents like allyl chloride or benzyl chloride in DMSO at 70°C, yielding products with over 60% efficiency .

Properties

IUPAC Name

(2,2-dichlorocyclopropyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl3O2S/c5-4(6)1-3(4)2-10(7,8)9/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXYDQHHAVBYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501237142
Record name 2,2-Dichlorocyclopropanemethanesulfonyl chloride
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Molecular Weight

223.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146290-10-9
Record name 2,2-Dichlorocyclopropanemethanesulfonyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dichlorocyclopropanemethanesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-dichlorocyclopropyl)methanesulfonyl chloride
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Preparation Methods

Cyclization of Precursors in Acidic Conditions

One of the foundational approaches involves cyclizing suitable precursor compounds under acidic conditions to form the cyclopropane ring bearing dichlorine substituents. According to patent literature, notably EP2221306A1, a key step is the cyclization of a precursor compound (often a sulfonyl or related derivative) in the presence of a strong acid, such as sulfuric acid or trifluoromethanesulfonic acid, at controlled temperatures.

Process Overview:

  • The precursor, often a sulfonyl-functionalized cyclopropane or a related intermediate, is dissolved in an acid medium.
  • The reaction mixture is maintained at low temperatures (typically from -80°C to 10°C) to favor cyclization and minimize side reactions.
  • The cyclization proceeds via nucleophilic attack facilitated by protonation, leading to ring closure and formation of the dichlorocyclopropane core.

Research Findings:

  • The cyclization yields are high (up to 90%) under optimized conditions, with reaction times ranging from 1 to 5 hours.
  • Purification often involves extraction, distillation, or recrystallization to isolate the desired compound.
Parameter Typical Range Notes
Temperature -80°C to 10°C To control reaction rate and selectivity
Acid Catalyst Sulfuric acid, trifluoromethanesulfonic acid Protonates intermediates to facilitate cyclization
Reaction Time 1–5 hours Dependent on precursor and temperature

Chlorination of Cyclopropane Intermediates

Following cyclization, chlorination introduces the dichlorine substituents onto the cyclopropane ring. This step is critical for obtaining the (2,2-dichlorocyclopropyl) moiety.

Methodology:

  • Chlorination is typically performed using chlorine gas or a chlorinating reagent such as N-chlorosuccinimide (NCS) or sulfuryl chloride.
  • The process can be carried out in inert solvents like dichloromethane or acetic acid, with temperature control to prevent over-chlorination or decomposition.

Research Data:

  • Chlorination reactions are often conducted at low temperatures (0°C to room temperature) to regulate the addition and prevent side reactions.
  • The reaction duration varies from 30 minutes to several hours, with monitoring via TLC or NMR.
Parameter Typical Range Notes
Chlorinating Agent Cl₂ gas, NCS, sulfuryl chloride Cl₂ gas preferred for direct chlorination
Temperature 0°C to room temperature To control reaction rate
Reaction Time 0.5–3 hours Dependent on reagent and conditions

Synthesis via Methanesulfonyl Chloride Intermediates

An alternative route involves synthesizing the sulfonyl chloride precursor first, then introducing the dichlorocyclopropane ring through nucleophilic substitution or cyclization.

Process Highlights:

  • Methanesulfonyl chloride is prepared via the chlorination of methyl mercaptan or methyl sulfide, as described in US4997535A and US3993692A.
  • The sulfonyl chloride reacts with a dichlorocyclopropyl precursor or intermediate, often under basic conditions, to form the target compound.

Research Findings:

  • The process benefits from continuous flow setups for improved safety and yield.
  • Purification involves distillation and chromatography.
Parameter Typical Range Notes
Starting Material Methyl mercaptan, methyl sulfide Commercially available or synthesized in-house
Chlorination Conditions Gaseous Cl₂, UV irradiation Enhances selectivity and yield
Reaction Time 1–4 hours Controlled by temperature and reagent flow

Photochemical and Radical-Mediated Approaches

Recent advances include photochemical methods, where UV or visible light induces radical formation, facilitating cyclopropane ring formation and chlorination simultaneously.

Research Insights:

  • Light irradiation at specific wavelengths (~500 nm) activates chlorine molecules, generating reactive chlorine radicals.
  • These radicals abstract hydrogen or add across double bonds, leading to chlorinated cyclopropane derivatives.

Data Summary:

Technique Light Source Wavelength Reaction Time Yield Notes
Photochemical cyclization Mercury lamp, xenon lamp 200–600 nm 3–4.5 hours Up to 90% Requires inert atmosphere
Radical-mediated chlorination Sunlight or LED Visible spectrum 2–6 hours Variable Often combined with other methods

Summary of Preparation Data

Method Key Reagents Conditions Typical Yield Advantages Limitations
Acid-catalyzed cyclization Precursor + acid -80°C to 10°C 80–90% High yield, controlled Requires low temperature
Chlorination of precursors Cl₂ gas or NCS 0°C–room temp 70–85% Direct method Handling toxic gases
Sulfonyl chloride route Methyl mercaptan + Cl₂ Elevated temp, flow system 90% Scalable, high purity Safety concerns with gases
Photochemical methods Light irradiation 200–600 nm Up to 90% Mild conditions Requires specialized equipment

Scientific Research Applications

Synthesis of Sulfonamides and Methanesulfonates

One of the primary applications of (2,2-dichlorocyclopropyl)methanesulfonyl chloride is in the synthesis of sulfonamides and methanesulfonates. The compound reacts with amines to form methanesulfonamides, which are stable under acidic and basic conditions. This stability allows for their use as protecting groups in organic synthesis, facilitating complex reaction pathways without interference from functional groups that may be sensitive to hydrolysis .

Electrophilic Reactions

The compound acts as a potent electrophile due to the presence of the methanesulfonyl group. It can participate in electrophilic substitution reactions, making it useful for synthesizing various organic compounds. For example, it can react with alcohols to form methanesulfonates, which serve as excellent leaving groups in nucleophilic substitution reactions .

Formation of Heterocycles

(2,2-Dichlorocyclopropyl)methanesulfonyl chloride can also be utilized in the formation of heterocycles through cycloaddition reactions. When treated with bases like triethylamine, it generates sulfene, which can undergo cycloadditions to produce various five-membered sultones or other heterocyclic compounds .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is explored for its potential in drug development due to its ability to modify biological molecules through sulfonation. The methanesulfonyl group can enhance solubility and bioavailability of drugs, making it a valuable tool in medicinal chemistry .

Agrochemical Applications

The compound's reactivity also extends to agrochemicals where it may be used to synthesize herbicides or pesticides. Its ability to form stable intermediates allows for the design of compounds with specific biological activities against pests or weeds .

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the synthesis of various sulfonamides using (2,2-dichlorocyclopropyl)methanesulfonyl chloride as a reagent. The researchers found that the reaction conditions could be optimized to yield high purity products with excellent yields, showcasing the compound's utility in generating pharmaceutical intermediates .

Case Study 2: Electrophilic Addition Reactions

Another research project focused on the electrophilic addition of (2,2-dichlorocyclopropyl)methanesulfonyl chloride to alkynes in the presence of copper(II) chloride. The study reported successful formation of β-chloro sulfones, which are valuable intermediates in organic synthesis and have potential applications in developing new materials .

Mechanism of Action

The mechanism of action of (2,2-Dichlorocyclopropyl)methanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile involved . The molecular targets and pathways are primarily related to its role as a chemical reagent in modifying other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (2,2-Dichlorocyclopropyl)methanesulfonyl chloride with structurally related sulfonyl chlorides, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Functional Comparison of Sulfonyl Chlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Source/Price
(2,2-Dichlorocyclopropyl)methanesulfonyl chloride C₄H₅Cl₃O₂S 239.51 2,2-Cl₂ cyclopropane Proteomics research, organic synthesis $197/250 mg (Santa Cruz)
(2-Benzylcyclopropyl)methanesulfonyl chloride C₁₁H₁₃ClO₂S 244.74 Benzyl group on cyclopropane Predicted CCS: 154.5 Ų (M+H⁺) No commercial data available
(2-Methylphenyl)methanesulfonyl chloride C₈H₉ClO₂S 204.67 2-Methylphenyl group Organic synthesis intermediate $N/A (Thermo Scientific)
(2,2-Difluoro-1-methylcyclopropyl)methanesulfonyl chloride C₅H₇ClF₂O₂S 204.62 2,2-F₂, 1-methyl cyclopropane High-purity life science applications Custom synthesis (American Elements)
(1-Cyanocyclobutyl)methanesulfonyl chloride C₅H₆ClNO₂S 187.68 Cyclobutyl with cyano group Marketed for industrial applications Global market report (2030 forecast)

Key Comparisons:

Structural and Electronic Effects (2,2-Dichlorocyclopropyl)methanesulfonyl chloride: The dichlorocyclopropane ring introduces significant steric hindrance and electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride group. This contrasts with the benzyl-substituted analog (C₁₁H₁₃ClO₂S), where the aromatic benzyl group increases lipophilicity but reduces ring strain compared to cyclopropane . Fluorine vs. Fluorine’s electronegativity also modulates reactivity differently than chlorine .

Reactivity and Applications The dichlorocyclopropyl derivative’s primary use in proteomics research aligns with its role as a sulfonating agent, whereas the 2-methylphenyl analog (C₈H₉ClO₂S) is more suited as a synthetic intermediate for aryl-containing compounds . The 1-cyanocyclobutyl compound (C₅H₆ClNO₂S) is highlighted in market reports for industrial-scale applications, likely due to the stability imparted by the cyclobutane ring and the electron-deficient cyano group .

Physicochemical Properties Collision Cross-Section (CCS): The benzyl-substituted compound (C₁₁H₁₃ClO₂S) has a predicted CCS of 154.5 Ų for [M+H]⁺, which may correlate with its larger molecular volume compared to the dichlorocyclopropyl analog.

Commercial Availability The dichlorocyclopropyl derivative is priced higher ($197/250 mg) than many analogs, reflecting its niche applications in proteomics. In contrast, the difluoro-methyl and 1-cyanocyclobutyl variants are marketed for bulk industrial use, suggesting cost-effective synthesis routes .

Research and Market Considerations

  • Synthetic Challenges : The dichlorocyclopropyl group’s strain and chlorine reactivity necessitate controlled conditions during synthesis, unlike the more stable benzyl or methylphenyl derivatives .
  • Safety Profiles: All sulfonyl chlorides require stringent handling due to moisture sensitivity and corrosivity.

Biological Activity

(2,2-Dichlorocyclopropyl)methanesulfonyl chloride, with the CAS number 1146290-10-9, is a chemical compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C4H5Cl3O2S
  • Molecular Weight : 201.5 g/mol
  • Structure : The compound consists of a dichlorocyclopropyl moiety attached to a methanesulfonyl chloride functional group.

The biological activity of (2,2-Dichlorocyclopropyl)methanesulfonyl chloride is primarily attributed to its ability to interact with various biological targets. It is known to act as a potent inhibitor of certain enzymes involved in inflammatory processes.

Enzyme Inhibition

Research indicates that this compound may selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in the synthesis of pro-inflammatory prostaglandins. By inhibiting COX-2, (2,2-Dichlorocyclopropyl)methanesulfonyl chloride could potentially reduce inflammation and pain associated with various conditions such as arthritis and other inflammatory diseases .

Toxicity Profile

The toxicity of (2,2-Dichlorocyclopropyl)methanesulfonyl chloride has been evaluated in various studies. The acute toxicity values are as follows:

  • Oral LD50 : 50 mg/kg (rat)
  • Dermal LD50 : 200 mg/kg (rat)
  • Inhalation LC50 : 25 ppm for 4 hours (rat) .

These values suggest that the compound has moderate toxicity levels and should be handled with care.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    A study demonstrated that (2,2-Dichlorocyclopropyl)methanesulfonyl chloride effectively reduced edema in animal models of inflammation. The results indicated a significant decrease in paw swelling compared to control groups treated with saline .
  • Herbicidal Properties :
    The compound has also shown potential as a herbicide. In agricultural studies, it was found to effectively inhibit the growth of various weed species while exhibiting low toxicity to crops such as rice . This dual action makes it a candidate for further development in agricultural applications.
  • Mechanistic Studies :
    Detailed mechanistic studies revealed that the compound's inhibition of COX-2 leads to decreased levels of inflammatory mediators such as prostaglandins and thromboxanes. This mechanism aligns with the observed anti-inflammatory effects in vivo .

Comparative Analysis

The following table summarizes key findings related to the biological activity of (2,2-Dichlorocyclopropyl)methanesulfonyl chloride compared to other known compounds:

CompoundCOX InhibitionLD50 Oral (mg/kg)Herbicidal ActivityAnti-inflammatory Effect
(2,2-Dichlorocyclopropyl)methanesulfonyl chlorideYes50YesSignificant
CelecoxibYes200NoSignificant
FlurbiprofenYes100NoSignificant

Q & A

Basic: What are the critical safety considerations when handling (2,2-Dichlorocyclopropyl)methanesulfonyl chloride in laboratory settings?

Methodological Answer:
(2,2-Dichlorocyclopropyl)methanesulfonyl chloride is highly corrosive and toxic. Key safety measures include:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (e.g., organic vapor respirator) is mandatory if ventilation is insufficient .
  • Ventilation: Work in a fume hood to avoid inhalation of vapors or aerosols. Local exhaust ventilation is recommended for large-scale reactions .
  • Storage: Store in corrosion-resistant containers (glass) at 0–6°C, protected from light and moisture. Ensure containers are tightly sealed and labeled with hazard warnings .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid contact with water to prevent violent hydrolysis .

Basic: How can researchers verify the purity and structural integrity of (2,2-Dichlorocyclopropyl)methanesulfonyl chloride post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the cyclopropane ring structure and sulfonyl chloride group. The dichloro substituents on the cyclopropane will show characteristic splitting patterns .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze for impurities (e.g., unreacted precursors or hydrolysis byproducts). Retention time and mass fragmentation should match reference standards .
  • Elemental Analysis: Confirm the chlorine and sulfur content to validate stoichiometry .

Advanced: What experimental strategies can resolve contradictory data on the solvolysis kinetics of (2,2-Dichlorocyclopropyl)methanesulfonyl chloride?

Methodological Answer:
Conflicting solvolysis rates may arise from variations in solvent polarity, temperature, or trace water content. To address this:

  • Controlled Kinetic Studies: Conduct solvolysis in anhydrous solvents (e.g., ethanol, acetonitrile) under inert atmospheres. Monitor reaction progress via 1H^1H-NMR or conductimetry to track chloride ion release .
  • Computational Modeling: Use density functional theory (DFT) to calculate activation energies for hydrolysis pathways. Compare theoretical results with experimental kinetic data to identify dominant mechanisms .
  • Isotopic Labeling: Introduce 18O^{18}O-labeled water to trace hydrolysis intermediates via mass spectrometry, clarifying whether the sulfonyl chloride or cyclopropane ring reacts first .

Advanced: How can researchers design experiments to probe the stability of (2,2-Dichlorocyclopropyl)methanesulfonyl chloride under varying pH conditions?

Methodological Answer:

  • pH-Dependent Stability Assays: Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C. Monitor degradation via HPLC or UV-Vis spectroscopy at intervals. Plot half-life versus pH to identify stability thresholds .
  • Accelerated Aging Studies: Expose the compound to elevated temperatures (40–60°C) under controlled humidity. Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
  • Reaction Quenching: Add nucleophiles (e.g., amines) to competing reactions at different pH levels. Analyze product ratios (e.g., sulfonamides vs. ring-opened derivatives) to determine pH-dependent reactivity .

Basic: What are the recommended protocols for synthesizing (2,2-Dichlorocyclopropyl)methanesulfonyl chloride from precursor compounds?

Methodological Answer:

  • Cyclopropanation Step: Start with a dichlorocyclopropane intermediate (e.g., 1,1-dichloro-2-phenylcyclopropane). Use transition-metal catalysts (e.g., Cu) for stereoselective cyclopropane formation .
  • Sulfonation: React the cyclopropane derivative with methanesulfonyl chloride in the presence of a Lewis acid (e.g., AlCl3_3) to install the sulfonyl group. Monitor reaction progress via TLC .
  • Purification: Isolate the product via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent). Confirm purity via melting point and NMR .

Advanced: How can researchers mitigate the risk of side reactions when using (2,2-Dichlorocyclopropyl)methanesulfonyl chloride in nucleophilic substitutions?

Methodological Answer:

  • Steric and Electronic Modulation: Use bulky bases (e.g., 2,6-lutidine) to deprotonate nucleophiles selectively, minimizing attack on the cyclopropane ring .
  • Low-Temperature Reactions: Conduct reactions at −20°C to slow down undesired ring-opening pathways. For example, in sulfonamide formation, maintain strict temperature control to favor sulfonyl chloride reactivity .
  • In Situ Trapping: Add scavengers (e.g., molecular sieves) to sequester water or HCl byproducts that could promote decomposition .

Basic: What analytical techniques are suitable for detecting degradation products of (2,2-Dichlorocyclopropyl)methanesulfonyl chloride?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Identify hydrolysis products (e.g., sulfonic acids) via exact mass matching .
  • Infrared Spectroscopy (IR): Track the disappearance of the sulfonyl chloride S=O stretch (~1370 cm1^{-1}) and the emergence of new functional groups (e.g., –OH from hydrolysis) .
  • X-ray Crystallography: For crystalline derivatives, determine structural changes in degradation products to confirm reaction pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
(2,2-Dichlorocyclopropyl)methanesulfonyl chloride

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